2-(3-((2-((4-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-7-5-6-8-19(18)26)31(29,30)15-21(27)24-17-11-9-16(23)10-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBGEJGGIRGZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound 2-(3-((2-((4-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide (CAS Number: 878056-23-6) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 462.0 g/mol. The structural composition includes an indole moiety, a sulfonamide group, and a chlorophenyl substituent, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its antimicrobial properties and potential as an anticancer agent.
Antimicrobial Activity
A study conducted on similar sulfonamide derivatives demonstrated that compounds containing a 4-chlorophenyl group exhibited significant antibacterial activity against various strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the chlorophenyl substituent enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Strong |
| Compound B | Escherichia coli | Moderate |
| Compound C | Salmonella typhi | Moderate to Strong |
| Compound D | Bacillus subtilis | Strong |
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds have shown promising results. For instance, derivatives targeting specific pathways in cancer cell lines have demonstrated cytotoxic effects with low IC50 values, indicating potent activity . The mechanism often involves the inhibition of DNA replication or interference with cell cycle progression.
Table 2: Anticancer Activity Profiles
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound E | HeLa | 0.27 | DNA replication inhibition |
| Compound F | MCF-7 | 0.35 | Apoptosis induction |
| Compound G | A549 | 0.40 | Cell cycle arrest |
Case Studies
- Antibacterial Screening : A study evaluated several sulfonamide derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA). Compounds with similar structural features to our target compound showed effective inhibition, supporting the potential for further development as antibacterial agents .
- In Vivo Toxicity Studies : In vivo assessments indicated that certain derivatives exhibited low toxicity levels while maintaining significant therapeutic effects against viral infections, suggesting a favorable safety profile for clinical applications .
Mechanistic Insights
Docking studies have provided insights into how these compounds interact at the molecular level. The binding affinity to target proteins such as bovine serum albumin (BSA) indicates pharmacokinetic advantages, enhancing bioavailability . Furthermore, structure-activity relationship (SAR) analyses highlight the importance of specific substituents in modulating biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to known anticancer agents suggests that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by researchers at a leading pharmaceutical institution demonstrated that derivatives of similar compounds showed significant inhibition of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The percent growth inhibition (PGI) was recorded at over 70% for certain derivatives, indicating promising anticancer activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease progression.
Enzyme Targets:
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : This inhibition can be beneficial in managing Type 2 diabetes mellitus by slowing carbohydrate absorption.
Experimental Findings:
In vitro assays revealed that the compound exhibited moderate inhibitory activity against acetylcholinesterase, with IC50 values comparable to established inhibitors . Additionally, α-glucosidase inhibition studies showed promising results, suggesting potential use in diabetes management .
Antimicrobial Properties
Emerging research indicates that the compound may possess antimicrobial properties against various pathogens.
Preliminary Results:
Tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus showed minimum inhibitory concentrations (MICs) in the range of 128–256 µg/mL, suggesting moderate antibacterial activity .
Applications in Drug Development
This compound's unique structure allows it to serve as a scaffold for developing new drugs. Medicinal chemists are exploring its derivatives to enhance efficacy and reduce toxicity.
Structure-Activity Relationship Studies
The relationship between chemical structure and biological activity is crucial in drug development. Variations in the side chains or functional groups attached to the indole core can lead to improved pharmacological profiles.
Research Insights:
Studies have shown that modifications can significantly alter the potency and selectivity of the compound towards specific targets, paving the way for tailored therapeutic agents .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Linkages
- Compound 31 (): Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide. Key differences: Replaces the 4-chlorophenylamino group with a 4-chlorobenzoyl moiety and introduces a trifluoromethylphenylsulfonamide. Yield: 43% (HPLC-purified) .
-
- Structure: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide.
- Key differences: Substitutes the trifluoromethyl group in Compound 31 with a fluorine atom. The smaller fluorine atom may reduce steric hindrance, favoring target binding but possibly decreasing lipophilicity.
- Synthesis: Similar to Compound 31, using 4-fluorobenzenesulfonamide .
Analogues with Thioether Linkages
- 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide (): Structure: Replaces the sulfonyl group with a thioether bridge and introduces an azepane ring. The azepane ring adds conformational flexibility, which may influence receptor interaction .
Substituent Variations on Aromatic Rings
- Compounds 13a–e (): Structures: 2-Cyano-N-(4-sulfamoylphenyl)acetamide derivatives coupled with diazonium salts of aromatic amines (e.g., 4-methyl, 4-methoxy, 4-chloro). Key differences: The 4-chloroaniline-coupled derivative (13d) shares the 4-chlorophenyl group with the target compound but lacks the indole core. The cyano group and sulfamoylphenyl moiety may enhance hydrogen bonding but reduce membrane permeability. Yields: 94–95% (recrystallized from dioxane) .
Heterocyclic Variations
- N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide (): Structure: Incorporates a thiazolidinone ring fused to the indole, replacing the sulfonyl group.
- 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (): Structure: Replaces indole with imidazole and adds a hydroxymethyl group. Implications: The imidazole core increases basicity, which may enhance solubility but reduce blood-brain barrier penetration .
Data Table: Key Parameters of Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
